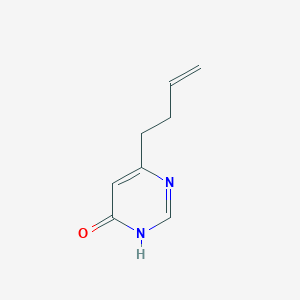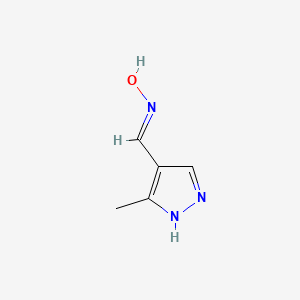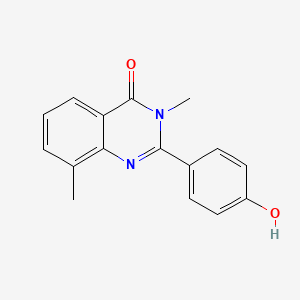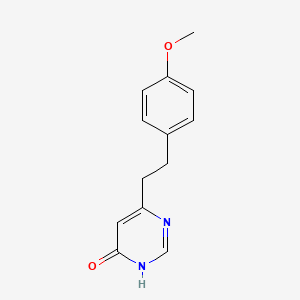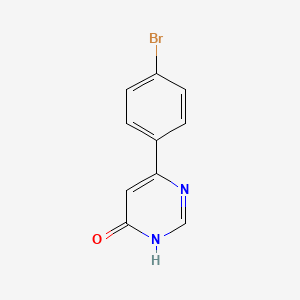
6-(4-Bromophenyl)pyrimidin-4-ol
Vue d'ensemble
Description
“6-(4-Bromophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “6-(4-Bromophenyl)pyrimidin-4-ol” were not found, similar compounds have been synthesized through various methods. For instance, a series of 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol have been synthesized by cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH as base .Molecular Structure Analysis
The molecular structure of “6-(4-Bromophenyl)pyrimidin-4-ol” can be confirmed by spectroanalytical data such as NMR and IR .Applications De Recherche Scientifique
-
Inhibition of Aurora kinase A
- Field : Pharmaceutical Sciences
- Application : 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . They were designed and synthesized to develop potent anticancer chemotherapeutic agents .
- Method : Clonogenic long-term survival assays were performed to screen anticancer compounds . Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .
- Results : Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . It caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
-
Antimicrobial Evaluation
- Field : Chemistry
- Application : Pyrimidin-2-ol/thiol/amine derivatives were designed, synthesized, and screened for their in vitro antimicrobial activity .
- Method : The synthesized pyrimidine derivatives were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains by tube dilution method .
- Results : All synthesized derivatives exhibited good antimicrobial activity. Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs .
-
CNS Penetrant Glycogen Synthase
- Field : Medical Research
- Application : 6-(4-Pyridyl)pyrimidin-4(3H)-ones derived from a hit compound with low molecular weight and sufficient chemical space were discovered .
- Method : Transformation of substituents led to subnanomolar potent inhibitors .
- Results : These inhibitors showed in vivo tau phosphorylation lowering activity .
Safety And Hazards
While specific safety and hazard information for “6-(4-Bromophenyl)pyrimidin-4-ol” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBKZJRGJWHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





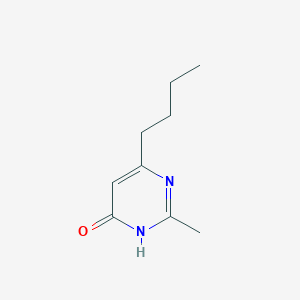
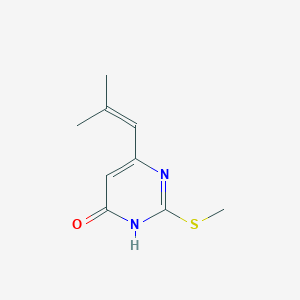

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
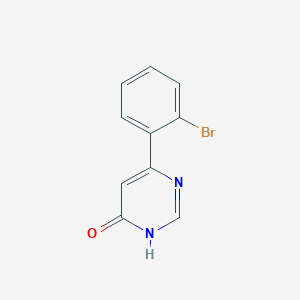
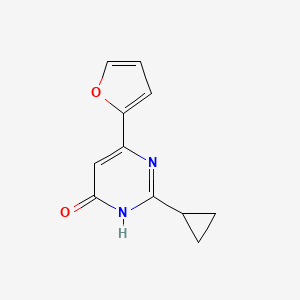
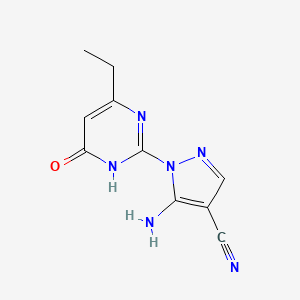
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
